molecular formula C13H16ClNO4 B14902763 Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate

Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate

Cat. No.: B14902763
M. Wt: 285.72 g/mol
InChI Key: GZRRLUSQPKHIPV-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate is an organic compound that features a dioxolane ring, an amino group, and a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate typically involves the following steps:

    Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the chlorobenzyl group: This step involves the alkylation of the dioxolane ring with a chlorobenzyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The amino and chlorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane ring and amino group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-(2-amino-6-chlorophenyl)-1,3-dioxolan-2-yl)acetate: Similar structure but with a phenyl group instead of a benzyl group.

    Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.

Uniqueness

Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the dioxolane ring and the chlorobenzyl group makes it a valuable intermediate for the synthesis of a wide range of compounds.

Properties

Molecular Formula

C13H16ClNO4

Molecular Weight

285.72 g/mol

IUPAC Name

methyl 2-[2-[(2-amino-6-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetate

InChI

InChI=1S/C13H16ClNO4/c1-17-12(16)8-13(18-5-6-19-13)7-9-10(14)3-2-4-11(9)15/h2-4H,5-8,15H2,1H3

InChI Key

GZRRLUSQPKHIPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(OCCO1)CC2=C(C=CC=C2Cl)N

Origin of Product

United States

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